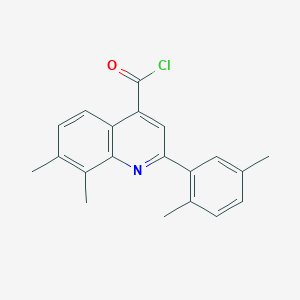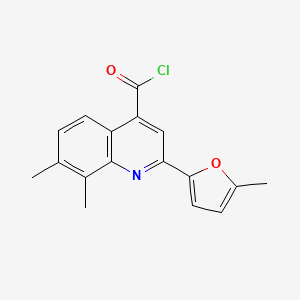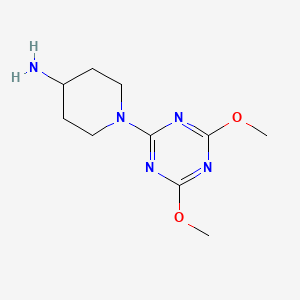
1-(Difluoromethyl)-2,3,5-trifluorobenzene
Descripción general
Descripción
“1-(Difluoromethyl)-2,3,5-trifluorobenzene” is a fluorinated compound. Fluorinated compounds are of considerable interest in diverse fields of science because of their unique physical and chemical properties . The successful difluoromethylation of related compounds has been noted in the literature .
Synthesis Analysis
Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
The review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The difluoromethyl group in 1-(Difluoromethyl)-2,3,5-trifluorobenzene is a significant moiety in pharmaceutical chemistry due to its ability to act as a bioisostere for alcohol, thiol, or amine groups . This characteristic allows for the creation of bioactive compounds with potentially improved pharmacokinetic properties. For instance, the incorporation of this group into drug molecules can enhance their metabolic stability, making them more resistant to enzymatic degradation.
Agrochemical Development
In the realm of agrochemistry, the difluoromethyl group is utilized to develop herbicides and fungicides . The high electronegativity and small steric footprint of the fluorine atoms can lead to compounds with unique modes of action against pests and diseases, contributing to more effective crop protection strategies.
Catalysis
In catalysis, the difluoromethyl group can be introduced into various substrates to modulate their reactivity . This modification can lead to the development of novel catalysts that facilitate reactions under milder conditions, increase selectivity, and improve overall efficiency.
Medical Imaging
The difluoromethyl group is also explored in the development of imaging agents for medical diagnostics . Its unique electronic properties can be utilized to enhance the contrast of imaging modalities like MRI, providing clearer and more accurate diagnostic information.
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. It can be used to introduce the difluoromethyl group into complex molecules, enabling the synthesis of a wide array of compounds with diverse biological activities .
Process Chemistry
In process chemistry, the compound’s role in streamlining the synthesis of molecules of pharmaceutical relevance is noteworthy . Its incorporation can lead to more efficient production processes, reducing waste and improving the scalability of pharmaceutical manufacturing.
Safety and Hazards
Direcciones Futuras
The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Propiedades
IUPAC Name |
1-(difluoromethyl)-2,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGVRAVWQIVVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-2,3,5-trifluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)

![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)


![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)


